![molecular formula C11H12O2 B1517717 (1R,2R)-2-o-tolylcyclopropanecarboxylic acid CAS No. 705250-88-0](/img/structure/B1517717.png)
(1R,2R)-2-o-tolylcyclopropanecarboxylic acid
Overview
Description
“(1R,2R)-2-o-tolylcyclopropanecarboxylic acid” (OTC) is a cyclopropanecarboxylic acid derivative. It has a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol. It is used in the preparation of Tetrahydroisoquinolines as prostaglandin D2 receptor modulators useful in treatment and prevention of prostaglandin-mediated diseases .
Scientific Research Applications
Asymmetric Synthesis
Enantiomerically pure cyclopropane analogs of amino acids, such as (1R,2R)-2-o-tolylcyclopropanecarboxylic acid, are vital in asymmetric synthesis, a fundamental aspect of drug development. For instance, the constrained cyclopropane analog of phenylalanine has been synthesized with high efficiency and stereoselectivity, showcasing its potential in producing optically pure compounds on a multigram scale (Jiménez et al., 2001). Similarly, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid highlights its pharmaceutical significance, particularly in developing hepatitis C virus protease inhibitors (Sato et al., 2016).
Biocatalysis
The compound has also been used in biocatalysis to develop new, efficient whole-cell biocatalysts. A study involving Sphingomonas aquatilis demonstrated its effectiveness in asymmetrically synthesizing (1R,2S)-N-Boc-vinyl-ACCA ethyl ester, an intermediate in hepatitis C virus NS3/4A protease inhibitors (Zhu et al., 2018). This showcases the compound's role in facilitating the synthesis of complex molecules in a stereocontrolled manner.
Enantiomer Separation
In chromatography, the compound's analogs have been used for the enantioseparation of chrysanthemic acid and its halogen-substituted analogs, highlighting its potential in analytical chemistry for separating and studying the properties of enantiomers (Dondi et al., 1999).
properties
IUPAC Name |
(1R,2R)-2-(2-methylphenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-4-2-3-5-8(7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTWVSDENGCCEJ-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653424 | |
Record name | (1R,2R)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-o-tolylcyclopropanecarboxylic acid | |
CAS RN |
705250-88-0 | |
Record name | (1R,2R)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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